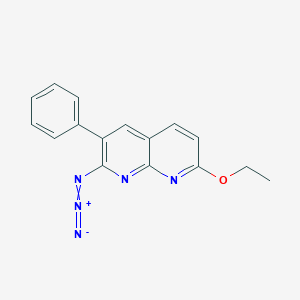![molecular formula C13H12F6O4S2 B14507888 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene CAS No. 63551-10-0](/img/structure/B14507888.png)
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene is a chemical compound known for its unique structure and properties It contains a benzene ring substituted with three methyl groups and a vinyl group bearing two trifluoromethanesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and trifluoromethanesulfonyl chloride.
Formation of Intermediate: The trifluoromethanesulfonyl chloride reacts with an appropriate vinyl precursor to form the intermediate compound.
Final Product Formation: The intermediate compound undergoes further reactions, such as dehydrohalogenation, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Controlled temperature and pressure conditions to ensure efficient conversion.
Purification: Techniques such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The vinyl group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethanesulfonyl groups.
Applications De Recherche Scientifique
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Electronics: Utilized in the development of advanced electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonyl groups can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the reactivity and properties of the compound in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- Bis(trifluoromethanesulfonyl)imide
- Trifluoromethanesulfonic acid derivatives
Uniqueness
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of both trifluoromethanesulfonyl and vinyl groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
63551-10-0 |
|---|---|
Formule moléculaire |
C13H12F6O4S2 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-[2,2-bis(trifluoromethylsulfonyl)ethenyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H12F6O4S2/c1-7-4-8(2)10(9(3)5-7)6-11(24(20,21)12(14,15)16)25(22,23)13(17,18)19/h4-6H,1-3H3 |
Clé InChI |
NWSHEPOPZBLJMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)
![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)


![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)

![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)




